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  • Product: 3-methyl-2-nitro-1H-indole
  • CAS: 19869-26-2

Core Science & Biosynthesis

Foundational

The Pharmacological Privileges of 3-Methyl-2-nitro-1H-indole: A Mechanistic Guide to Protein Target Binding Affinity

Executive Summary In the landscape of rational drug design, the indole ring represents one of the most ubiquitous and versatile "privileged scaffolds." While unsubstituted indole provides a foundational planar, aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the indole ring represents one of the most ubiquitous and versatile "privileged scaffolds." While unsubstituted indole provides a foundational planar, aromatic core capable of π−π stacking and hydrogen bonding, specific substitutions dramatically alter its pharmacological trajectory. 3-Methyl-2-nitro-1H-indole (CAS: 19869-26-2) is a highly specialized, bifunctional pharmacophore. By combining the steric anchoring of a 3-methyl group with the strong electron-withdrawing and hydrogen-bond-accepting properties of a 2-nitro group, this molecule and its derivatives exhibit finely tuned binding affinities across a diverse array of protein targets, including receptor tyrosine kinases, nuclear receptors, and cytochrome P450 enzymes.

This technical whitepaper deconstructs the causality behind the binding mechanics of the 3-methyl-2-nitroindole scaffold, providing structural insights, target-specific binding profiles, and field-proven validation protocols for application scientists and drug development professionals.

Mechanistic Basis of Binding Affinity: Electronic and Steric Tuning

The binding affinity ( ΔGbind​ ) of a small molecule to a protein target is dictated by the sum of enthalpic ( ΔH ) and entropic ( ΔS ) contributions. The 3-methyl-2-nitro-1H-indole scaffold optimizes both parameters through distinct structural modifications.

The 2-Nitro Group: Bidentate Hydrogen Bonding and Electronic Withdrawal

The nitro group ( −NO2​ ) at the C2 position serves two critical functions:

  • Direct Interaction: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors. In kinase targets, such as Checkpoint Kinase 2 (Chk2), the nitro group establishes critical hydrogen bonds with the backbone amide NH of hinge region residues (e.g., Met304)[1].

  • Electronic Modulation: The nitro group is strongly electron-withdrawing via both inductive and resonance effects. This pulls electron density away from the indole core, significantly lowering the pKa of the adjacent indole NH . Consequently, the indole NH becomes a much stronger hydrogen bond donor, facilitating tighter interactions with backbone carbonyls (e.g., Glu302 in Chk2)[1]. This creates a highly complementary "donor-acceptor" bidentate binding motif that perfectly mimics the binding of ATP's adenine ring.

The 3-Methyl Group: Steric Anchoring and Entropic Optimization

The addition of a methyl group at the C3 position introduces a localized hydrophobic bulk that profoundly impacts affinity:

  • Hydrophobic Packing ( ΔH ): The 3-methyl group projects into small hydrophobic pockets (often the "gatekeeper" region in kinases or the hydrophobic core of nuclear receptors), maximizing van der Waals dispersion forces[1].

  • Conformational Restriction ( ΔS ): By increasing the steric bulk of the scaffold, the 3-methyl group restricts the rotational degrees of freedom of the molecule when free in solution. This "pre-organization" reduces the entropic penalty typically paid upon binding to a rigid protein pocket, thereby increasing overall binding affinity.

G Compound 3-Methyl-2-nitro-1H-indole (Core Scaffold) Nitro 2-Nitro Group (-NO2) Strong H-Bond Acceptor Compound->Nitro C2 Substitution Methyl 3-Methyl Group (-CH3) Hydrophobic Anchor Compound->Methyl C3 Substitution IndoleNH Indole NH Enhanced H-Bond Donor Compound->IndoleNH Inductive Effect Target1 Protein Hinge Region (e.g., Met304, Asn337) Nitro->Target1 Bidentate H-bonding Target2 Hydrophobic Pocket (Gatekeeper Residues) Methyl->Target2 van der Waals / Steric fit Target3 Backbone Carbonyls (e.g., Glu302) IndoleNH->Target3 Direct/Water-mediated H-bond

Molecular interaction map of the 3-methyl-2-nitro-1H-indole scaffold with protein targets.

Key Protein Targets and Binding Profiles

The unique physicochemical properties of the 3-methyl-2-nitroindole scaffold allow it to interact selectively with several high-value therapeutic targets.

Receptor Tyrosine Kinases (RTKs) and Serine/Threonine Kinases

Nitroindole derivatives are highly effective kinase inhibitors because they exploit the ATP-binding hinge region.

  • Checkpoint Kinase 2 (Chk2): High-resolution X-ray crystallography reveals that nitroindole-based inhibitors bind in an extended conformation. The nitro group hydrogen-bonds with Met304, while the indole nitrogen forms a water-mediated bond with Glu302. Modifying the scaffold with hydrophobic entities (like a 3-methyl group) to fit adjacent pockets significantly increases binding affinity while retaining selectivity over Chk1[1].

  • Colony-Stimulating Factor 1 Receptor (CSF1R): Fragment-based drug design (FBDD) has identified nitroindoles as exhibiting strong affinity towards the hinge region of the cytosolic domain of CSF1R (specifically residues 664–666), making them promising leads for macrophage-driven cancer therapies[2][3].

  • Epidermal Growth Factor Receptor (EGFR): Molecular dynamics and docking studies demonstrate that nitroindole derivatives (e.g., DAMNI) establish robust hydrogen bonds via the NO2​ group with the NH2​ and NH of ASN337, and the NH3​ of LYS311, resulting in potent inhibitor-receptor binding[4].

Nuclear Receptors

The indole scaffold is a known modulator of nuclear receptors, where subtle changes (like methylation) dictate whether the molecule acts as an agonist or antagonist.

  • Aryl Hydrocarbon Receptor (AhR): While many indole derivatives activate AhR, 3-methylindole acts as a potent antagonist ( IC50​ ~ 19 μM ). Molecular modeling suggests that 3-methylindole shares the same binding pocket as agonists but adopts a unique binding mode where the methyl group sterically prevents the conformational change required for receptor activation[5].

  • Estrogen Receptor Alpha (ER α ): Nitroindole scaffolds show superior binding affinity to ER α (binding energy ΔGbind​=−21.1 kcal/mol). The nitro group exhibits a critical hydrogen bond with LYS449 (1.78 Å), stabilizing the complex within the active site[4].

Cytochrome P450 Enzymes

3-Methylindole derivatives are actively metabolized by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2F1). The 3-methyl group is not just a steric anchor; it is a site of metabolic bioactivation. CYP enzymes catalyze the dehydrogenation of the 3-methyl group to an electrophilic methylene imine (3-methyleneindolenine intermediate). This electrophile can subsequently form covalent bonds with nucleophilic residues within the CYP active site, leading to mechanism-based (suicide) inhibition[6].

Quantitative Data Summary

The following table summarizes the binding affinities and inhibitory concentrations of key nitroindole and methylindole scaffolds against their respective targets, highlighting the potency of these functional groups.

Compound / ScaffoldTarget ProteinAssay TypeAffinity / PotencyReference
PV1531 (Nitroindole core) Chk2 KinaseIn vitro Kinase Assay IC50​=0.03 nM[1]
Compound 19h (Indole core) ROR1 KinaseSurface Plasmon Resonance KD​=0.10 μM [7]
DAMNI (Nitroindole deriv.) Estrogen Receptor α MM/GBSA (In silico) ΔGbind​=−21.1 kcal/mol[4]
3-Methylindole Aryl Hydrocarbon ReceptorGene Reporter Assay IC50​=19 μM (Antagonist)[5]
5-Nitroindole (Fragment) CSF1R KinaseEnzyme Activity AssayModerate Inhibition[2]

Experimental Workflow: Validating Binding Affinity via SPR

To rigorously quantify the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of 3-methyl-2-nitro-1H-indole derivatives to a protein target, Surface Plasmon Resonance (SPR) is the gold standard. The following protocol is designed as a self-validating system to ensure data integrity, specifically accounting for the hydrophobicity of the compound.

Step-by-Step SPR Methodology
  • Sensor Chip Preparation: Utilize a CM5 (carboxymethylated dextran) sensor chip. Activate the surface using a standard EDC/NHS mixture to create reactive succinimide esters.

  • Target Immobilization: Dilute the purified target protein (e.g., Chk2 or EGFR kinase domain) in 10 mM Sodium Acetate buffer at a pH below the protein's isoelectric point (pI). Inject over Flow Cell 2 (Fc2) to achieve an immobilization level of 2000–3000 Response Units (RU). Flow Cell 1 (Fc1) is left blank as a reference.

  • Quenching: Inject 1M Ethanolamine-HCl (pH 8.5) over both flow cells to deactivate unreacted esters.

  • Buffer Equilibration (Critical Step): Because 3-methyl-2-nitroindole requires DMSO for aqueous solubility, equilibrate the system with a running buffer containing 5% DMSO (e.g., 1x PBS, 0.05% Tween-20, 5% DMSO).

  • Solvent Correction Calibration: Inject a series of buffer solutions with varying DMSO concentrations (4.5% to 5.5%) to create a calibration curve. This corrects for bulk refractive index shifts caused by slight DMSO mismatches between the sample and running buffer.

  • Analyte Titration: Prepare a 2-fold serial dilution of the 3-methyl-2-nitro-1H-indole derivative (e.g., 0.1 μM to 10 μM ). Inject each concentration at a flow rate of 30 μL/min for 120 seconds (Association Phase), followed by a 300-second buffer wash (Dissociation Phase).

  • Data Analysis: Subtract the Fc1 response from Fc2 (reference subtraction), apply the DMSO solvent correction, and fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

G Immobilize 1. Target Immobilization (Amine Coupling to CM5 Sensor) Equilibrate 2. Baseline Equilibration (Running Buffer + 5% DMSO) Immobilize->Equilibrate Solvent 3. Solvent Correction (DMSO Calibration Curve) Equilibrate->Solvent Inject 4. Analyte Injection (Titration of Indole Derivative) Solvent->Inject Assoc 5. Association Phase (Measurement of kon) Inject->Assoc Dissoc 6. Dissociation Phase (Measurement of koff) Assoc->Dissoc Dissoc->Inject Cycle repeat for next conc. Analyze 7. Data Analysis (1:1 Langmuir Binding, KD = koff/kon) Dissoc->Analyze

Step-by-step Surface Plasmon Resonance (SPR) workflow for determining binding kinetics.

References

  • Structural Characterization of Inhibitor Complexes with Checkpoint Kinase 2 (Chk2), a Drug Target for Cancer Therapy. PubMed Central (PMC). Available at:[Link]

  • Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations. PLOS One. Available at:[Link]

  • Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. ResearchGate. Available at:[Link]

  • Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed. Available at:[Link]

  • Discovery of Novel Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors for Cancer Treatment. ACS Publications. Available at:[Link]

  • Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PubMed Central (PMC). Available at:[Link]

  • Molecular Docking of 3-Methylindole-containing Drugs Binding into CYP3A4. ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis Protocol for 3-Methyl-2-nitro-1H-indole via Directed Lithiation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Validated Laboratory Protocol & Mechanistic Guide Introduction & Strategic Rationale Substituted nitroindoles, particula...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Validated Laboratory Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Substituted nitroindoles, particularly 2-nitroindoles, are highly versatile building blocks in medicinal chemistry. They serve as critical precursors for the synthesis of complex biologically active molecules, including pyrrolo[2,3-b]indoles and pyrrolo[3,4-b]indoles via Barton-Zard pyrrole synthesis and 1,3-dipolar cycloadditions [2].

Historically, direct electrophilic nitration of indoles at the 2-position is notoriously difficult. Standard nitrating agents (e.g., benzoyl nitrate) applied to 3-alkylindoles often result in significant quantities of tarry side products, over-oxidation, or unwanted 6-nitroso derivatives [1]. To circumvent these limitations, this protocol utilizes a highly efficient three-step sequence pioneered by Jiang and Gribble [1]. By leveraging an N-tert-butoxycarbonyl (Boc) protecting group to direct C-2 lithiation, followed by low-temperature trapping with dinitrogen tetroxide ( N2​O4​ ), 3-methyl-2-nitro-1H-indole can be synthesized with an exceptional overall yield of ~74% [1].

Physicochemical Properties of the Target Compound
ParameterValue
Chemical Name 3-methyl-2-nitro-1H-indole
CAS Number 19869-26-2 [1]
Molecular Formula C9H8N2O2 [1]
Molecular Weight 176.175 g/mol [1]
Melting Point 139-140 ºC [1]

Synthetic Pathway & Mechanistic Workflow

The synthesis relies on the principle of Directed Ortho Metalation (DoM). The bulky, electron-withdrawing Boc group not only protects the sensitive indole nitrogen but also coordinates with the alkyllithium base, directing deprotonation exclusively to the adjacent C-2 position.

G A 3-Methylindole B N-Boc-3-methylindole A->B Boc2O, DMAP THF, 12h C N-Boc-3-methyl- 2-nitroindole B->C 1. t-BuLi, -78°C 2. N2O4 D 3-Methyl-2-nitro- 1H-indole C->D TFA, CH2Cl2 Quantitative

Figure 1: Three-step directed lithiation synthetic pathway for 3-methyl-2-nitro-1H-indole.

Step-by-Step Experimental Protocol

Note: All reactions involving organolithium reagents and N2​O4​ must be conducted under an inert atmosphere (argon or nitrogen) using rigorously dried solvents.

Step 1: N-Protection (Synthesis of N-Boc-3-methylindole)

Causality & Insight: The indole N-H proton is highly acidic and would consume the alkyllithium reagent in the subsequent step. The Boc group is chosen because its carbonyl oxygen acts as a Lewis basic directing group for the lithium cation, facilitating the kinetically favored C-2 deprotonation.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-methylindole (100 mmol) and anhydrous Tetrahydrofuran (THF, 200 mL) [1].

  • Reagent Addition: Introduce di-tert-butyl dicarbonate ( Boc2​O , 100 mmol) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.5 mmol) [1].

  • Reaction: Stir the mixture continuously at room temperature for 12 hours [1]. The reaction is typically self-validating via TLC (hexane/ethyl acetate), showing complete consumption of the starting material.

  • Workup: Evaporate the THF solvent under reduced pressure. Dry the resulting oil thoroughly under high vacuum.

  • Yield: Quantitative. The crude N-Boc-3-methylindole is sufficiently pure to be used directly in the next step without further chromatography [1].

Step 2: Directed Lithiation and Nitration

Causality & Insight: Electrophilic nitration of indoles naturally favors the C-3 position due to the stability of the intermediate Wheland complex. Since C-3 is blocked by a methyl group, standard nitration fails. By generating a 2-lithioindole intermediate at -78 °C, we reverse the polarity (umpolung) of the C-2 carbon, making it highly nucleophilic. Dinitrogen tetroxide ( N2​O4​ ) is selected as the electrophile because standard nitronium sources (like nitronium triflate) often lead to recovered starting materials or unwanted 2-acylindoles in this specific system [1].

  • Lithiation: Dissolve the N-Boc-3-methylindole (approx. 50 mmol) in anhydrous THF (150 mL) under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Base Addition: Dropwise, add a solution of tert-butyllithium (or sec-butyllithium) (1.1 equivalents) via syringe. Stir at -78 °C for 1 hour to ensure complete C-2 metalation.

  • Nitration: Introduce a pre-cooled solution of dinitrogen tetroxide ( N2​O4​ , 1.2 equivalents) in an inert solvent into the reaction mixture at -78 °C [1].

  • Quenching: Allow the reaction to stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride ( NH4​Cl ).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography to isolate N-Boc-3-methyl-2-nitroindole.

  • Yield: Expected yield is between 63–78% [1].

Step 3: Deprotection to Yield Target Compound

Causality & Insight: The Boc group is highly sensitive to acidic conditions. Trifluoroacetic acid (TFA) cleanly cleaves the tert-butyl carbamate, releasing isobutylene and carbon dioxide as gaseous byproducts, which drives the reaction to completion and simplifies purification.

  • Setup: Dissolve the purified N-Boc-3-methyl-2-nitroindole in anhydrous dichloromethane (DCM).

  • Deprotection: Add Trifluoroacetic acid (TFA) to the solution (typically a 1:4 ratio of TFA:DCM) at 0 °C, then allow it to warm to room temperature.

  • Completion: Stir until TLC indicates complete consumption of the protected intermediate (usually 1-2 hours).

  • Workup: Carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases. Extract with DCM, dry the organic layer, and evaporate the solvent.

  • Yield: The deprotection affords the final product, 3-methyl-2-nitro-1H-indole, in essentially quantitative yield [1].

Summary of Reaction Parameters
StepTransformationKey ReagentsTempExpected Yield
1 N-Protection Boc2​O , DMAP, THF25 °CQuantitative [1]
2 C-2 Nitrationt-BuLi, N2​O4​ , THF-78 °C63–78% [1]
3 DeprotectionTFA, DCM0 °C to 25 °CQuantitative [1]
Overall Total Synthesis --~74% [1]

References

  • Jiang, J., & Gribble, G. W. (2002). A new synthesis of 2-nitroindoles. Tetrahedron Letters, 43(23), 4115-4117.
  • Roy, S., & Gribble, G. W. (2005). A convenient synthesis of 2-nitroindoles. Tetrahedron Letters, 46(8), 1325-1328.
  • Chemical Synthesis Database. (2025). 3-methyl-2-nitro-1H-indole.
Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 3-methyl-2-nitro-1H-indole

Abstract This application note provides a detailed guide for researchers, scientists, and drug development professionals on the predicted mass spectrometry fragmentation pathways of 3-methyl-2-nitro-1H-indole. In the abs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the predicted mass spectrometry fragmentation pathways of 3-methyl-2-nitro-1H-indole. In the absence of direct literature on the mass spectral analysis of this specific compound, this guide synthesizes established fragmentation principles for indole derivatives and nitroaromatic compounds to propose a comprehensive fragmentation scheme. This document outlines detailed protocols for sample preparation and analysis using tandem mass spectrometry (MS/MS) and includes visual diagrams to illustrate the predicted fragmentation cascades. The methodologies described herein are designed to be self-validating, providing a robust framework for the identification and characterization of 3-methyl-2-nitro-1H-indole and related structures in complex matrices.

Introduction

3-methyl-2-nitro-1H-indole is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the indole nucleus in a wide range of biologically active molecules.[1] A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural elucidation, and quantification in various sample types. Mass spectrometry, particularly with tandem MS capabilities, is a powerful tool for this purpose, providing a molecular fingerprint through characteristic fragmentation patterns.[2]

This guide will explore the predicted fragmentation of 3-methyl-2-nitro-1H-indole by examining the typical fragmentation patterns of its constituent functional groups: the indole ring, the methyl group, and the nitro group. The proposed pathways are based on well-documented fragmentation mechanisms for structurally similar compounds.[3][4]

Predicted Mass Spectrometry Fragmentation of 3-methyl-2-nitro-1H-indole

The fragmentation of 3-methyl-2-nitro-1H-indole (Molecular Weight: 176.17 g/mol ) upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID), is expected to follow several key pathways. These pathways are primarily driven by the stability of the resulting fragment ions and the electronic effects of the substituents on the indole ring.

The initial step is the formation of the molecular ion [M]•+ at m/z 176. The subsequent fragmentation is influenced by the following key structural features:

  • Nitro Group: Nitroaromatic compounds characteristically lose NO (30 u) and NO2 (46 u).[2][4] The loss of these small radicals is a common feature in their mass spectra.[4]

  • Indole Ring: The indole nucleus is known to undergo specific fragmentations, including the loss of HCN (27 u) and ring expansion.[3]

  • Methyl Group: The methyl group can be lost as a methyl radical (•CH3, 15 u).

Based on these principles, the following major fragmentation pathways for 3-methyl-2-nitro-1H-indole are proposed:

Pathway A: Nitro Group Fragmentation

This pathway is initiated by fragmentation of the nitro group, which is a common and energetically favorable process for nitroaromatic compounds.[5]

  • Loss of NO2: The molecular ion [M]•+ at m/z 176 can undergo cleavage of the C-N bond to lose a nitro radical (•NO2), resulting in a fragment ion at m/z 130 .

  • Loss of NO: Alternatively, the molecular ion can undergo a rearrangement followed by the loss of a nitric oxide radical (•NO) to form an ion at m/z 146 .

Pathway B: Indole Ring and Methyl Group Fragmentation

This pathway involves fragmentation of the indole core and the methyl substituent.

  • Loss of a Methyl Radical: The molecular ion at m/z 176 could lose a methyl radical (•CH3) to form an ion at m/z 161 .

  • Loss of HCN: Following or preceding other fragmentations, the indole ring can lose a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for indoles, leading to a fragment ion that is 27 u lighter.[3]

Visualization of Predicted Fragmentation Pathways

The following diagram illustrates the proposed primary fragmentation pathways for 3-methyl-2-nitro-1H-indole.

fragmentation_pathway M [M]•+ m/z 176 frag130 [M - NO2]•+ m/z 130 M->frag130 - •NO2 frag146 [M - NO]•+ m/z 146 M->frag146 - •NO frag161 [M - CH3]+ m/z 161 M->frag161 - •CH3 workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis prep_start Obtain Sample standard_prep Prepare Standard Solution prep_start->standard_prep extraction Perform Extraction (if needed) prep_start->extraction lc_separation LC Separation standard_prep->lc_separation reconstitute Reconstitute in Mobile Phase extraction->reconstitute reconstitute->lc_separation ms1_scan MS1 Full Scan (Precursor Ion Selection) lc_separation->ms1_scan ms2_scan MS/MS Fragmentation (CID) ms1_scan->ms2_scan spectrum_acq Acquire Fragmentation Spectrum ms2_scan->spectrum_acq pathway_id Identify Fragmentation Pathways spectrum_acq->pathway_id structure_confirm Confirm Structure pathway_id->structure_confirm

Sources

Method

Application Note: High-Throughput Screening of 3-Methyl-2-nitro-1H-indole Derivatives for MAO-B Inhibition

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD). Introduction & Scientific Rationale The indole scaffold is a privileged structure in medicinal chemistry, fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Medicinal Chemists in Fragment-Based Drug Discovery (FBDD).

Introduction & Scientific Rationale

The indole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of neuroprotective agents. Specifically, 3-methyl-2-nitro-1H-indole (CAS: 19869-26-2) and its derivatives serve as highly versatile electrophilic building blocks. The electron-withdrawing nature of the C2-nitro group allows for targeted nucleophilic substitutions, and its subsequent reduction yields 2-aminoindoles—a pharmacophore critical for Monoamine Oxidase (MAO) inhibition, as demonstrated in the development of indolotacrine analogues for Alzheimer's disease [1].

When deploying a library of 3-methyl-2-nitro-1H-indole derivatives in a High-Throughput Screening (HTS) campaign against MAO-B, assay design must account for the specific chemical properties of nitroaromatics. Nitro compounds can exhibit inner-filter effects (fluorescence quenching) or act as redox cyclers. Therefore, a highly sensitive, red-shifted fluorometric assay is required to minimize compound interference.

This protocol details a self-validating, continuous fluorometric HTS workflow using the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) reporter system [2, 3]. By coupling MAO-B enzymatic activity to horseradish peroxidase (HRP), the assay generates resorufin, a stable fluorophore with a long excitation/emission wavelength (Ex 571 nm / Em 585 nm) that effectively bypasses the autofluorescence typical of small-molecule libraries.

Mechanistic Pathway of the Assay

The assay relies on a coupled enzymatic reaction. MAO-B oxidatively deaminates the specific substrate benzylamine, producing benzaldehyde, ammonia, and hydrogen peroxide ( H2​O2​ ). In the presence of HRP, the generated H2​O2​ reacts with Amplex Red in a 1:1 stoichiometry to produce the highly fluorescent resorufin. Inhibitors containing the 3-methyl-2-nitro-1H-indole core bind to the MAO-B active site, preventing the initial deamination step and thereby quenching the downstream fluorescence signal.

MAOB_Mechanism Substrate Benzylamine (MAO-B Substrate) MAOB MAO-B Enzyme Substrate->MAOB Oxidation H2O2 H2O2 (Byproduct) MAOB->H2O2 Produces HRP HRP Enzyme H2O2->HRP Co-substrate Amplex Amplex Red (Dye) Amplex->HRP Substrate Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation Inhibitor 3-methyl-2-nitro-1H-indole Library Inhibitor->MAOB Inhibition

Mechanism of MAO-B inhibition and Amplex Red fluorometric detection.

High-Throughput Screening Workflow

To ensure robust data and eliminate edge effects or liquid handling errors, this protocol utilizes acoustic liquid dispensing and 384-well black microplates. Black plates are causally selected to prevent optical crosstalk between adjacent wells during fluorescence excitation.

HTS_Workflow Step1 1. Compound Library Prep (3-methyl-2-nitro-1H-indoles in DMSO) Step2 2. Acoustic Dispensing (Echo 550 into 384-well black plates) Step1->Step2 Step3 3. MAO-B Enzyme Addition (15 min Pre-incubation at RT) Step2->Step3 Step4 4. Substrate/Dye Addition (Benzylamine + Amplex Red + HRP) Step3->Step4 Step5 5. Kinetic Readout (Ex 560 nm / Em 590 nm for 45 min) Step4->Step5 Step6 6. Data Analysis & Triage (IC50 & Z'-factor calculation) Step5->Step6

High-throughput screening workflow for MAO-B inhibitors in 384-well format.

Step-by-Step Experimental Protocol

Reagent Preparation
  • Assay Buffer: 0.05 M sodium phosphate, pH 7.4. Rationale: Maintains optimal physiological pH for recombinant human MAO-B activity.

  • Enzyme Working Solution: Dilute recombinant human MAO-B to a final well concentration of 0.2 mg/mL in Assay Buffer.

  • Detection Working Solution: Prepare a mixture containing 2 mM Benzylamine (MAO-B specific substrate), 2 U/mL HRP, and 400 µM Amplex Red in Assay Buffer. Rationale: Benzylamine is strictly preferred over tyramine here, as tyramine is non-specific and metabolized by both MAO-A and MAO-B [3].

Compound Dispensing & Pre-incubation
  • Using an acoustic liquid handler (e.g., Labcyte Echo 550), dispense 50 nL of the 3-methyl-2-nitro-1H-indole library compounds (from 10 mM DMSO stocks) into designated wells of a 384-well flat-bottom black microplate.

  • Dispense 50 nL of DMSO into negative control wells (0% inhibition) and 50 nL of 10 mM Pargyline into positive control wells (100% inhibition). Rationale: Acoustic dispensing prevents tip-based carryover and keeps the final DMSO concentration at a strict 0.1%, preventing solvent-induced enzyme denaturation.

  • Add 25 µL of the Enzyme Working Solution to all wells using a bulk reagent dispenser.

  • Pre-incubate the plates in the dark at room temperature for 15 minutes. Rationale: Many MAO inhibitors, particularly those derived from electrophilic scaffolds like nitroindoles, exhibit slow-binding or irreversible suicide-inhibition kinetics. Pre-incubation ensures equilibrium is reached before the substrate is introduced.

Reaction Initiation and Kinetic Readout
  • Initiate the reaction by dispensing 25 µL of the Detection Working Solution into all wells. The final assay volume is 50 µL.

  • Immediately transfer the plate to a fluorescence microplate reader (e.g., BMG PHERAstar).

  • Measure fluorescence kinetically every 2 minutes for 45 minutes at 37°C, using an excitation filter of 560 nm and an emission filter of 590 nm.

  • Counter-Screen (Autofluorescence/Quenching Control): Run a parallel plate containing the compounds, Amplex Red, and HRP, but without MAO-B, substituting it with H2​O2​ (final concentration 1 µM). Rationale: This self-validating step flags false positives. If a 3-methyl-2-nitro-1H-indole derivative quenches the resorufin signal directly or interferes with HRP, it will be identified here and triaged out.

Data Presentation & Quality Control

A successful HTS campaign requires rigorous statistical validation. The robustness of the assay is determined by the Z'-factor , calculated using the positive (Pargyline) and negative (DMSO) controls. A Z'-factor ≥0.5 indicates an excellent assay [2].

The table below summarizes simulated HTS hit validation data for a library of 3-methyl-2-nitro-1H-indole derivatives, showcasing Structure-Activity Relationship (SAR) progression.

Compound IDC5 Substitution on Indole CoreMAO-B IC 50​ (µM)MAO-A IC 50​ (µM)Selectivity Index (A/B)Z'-Factor
Cmpd-01 None (Base Scaffold)> 100> 100N/A0.72
Cmpd-02 5-Methoxy12.4> 100> 8.00.75
Cmpd-03 5-Fluoro4.885.217.70.71
Cmpd-04 5-Benzyloxy0.1545.0300.00.78
Pargyline Positive Control0.08> 100> 1250.00.81

Data Interpretation: The base 3-methyl-2-nitro-1H-indole scaffold (Cmpd-01) is inactive on its own. However, functionalization at the 5-position with bulky, lipophilic groups (Cmpd-04, 5-Benzyloxy) drives deep insertion into the hydrophobic substrate cavity of MAO-B, yielding sub-micromolar potency and high selectivity over MAO-A.

References

  • Benek, O., Soukup, O., Pasdiorova, M., et al. (2016). Design, Synthesis and in vitro Evaluation of Indolotacrine Analogues as Multitarget-Directed Ligands for the Treatment of Alzheimer's Disease. ChemMedChem, 11(12), 1264-1269. Available at:[Link]

  • Zhou, H., et al. (2008). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 29, 1261-1266. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 3-methyl-2-nitro-1H-indole during long-term storage

Welcome to the advanced technical support hub for handling 3-methyl-2-nitro-1H-indole . As a highly functionalized heterocycle, maintaining its structural integrity during long-term storage requires precise environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support hub for handling 3-methyl-2-nitro-1H-indole . As a highly functionalized heterocycle, maintaining its structural integrity during long-term storage requires precise environmental control. This guide provides researchers, analytical chemists, and drug development professionals with mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute experimental reproducibility.

Part 1: Physicochemical Profile & Baseline Stability

To prevent degradation, we must first understand the physical parameters that dictate the molecule's behavior. The presence of the electron-withdrawing nitro group at the C2 position and the electron-donating methyl group at the C3 position creates a unique electronic push-pull system across the indole core.

Table 1: Quantitative Physicochemical Properties & Storage Parameters

ParameterValueMechanistic Impact on Storage
CAS Number 19869-26-2Unique identifier for sourcing pure, unadulterated material.
Melting Point 139-140 °CThe high melting point indicates a highly stable crystalline lattice at room temperature 1.
Molecular Formula C9H8N2O2The C2-C3 double bond is susceptible to oxidative addition if the protective electronic effects of the nitro group are compromised.
Optimal Solvents DMSO, DMF, EtOHHighly soluble in polar aprotic solvents; however, these solvents are hygroscopic and can introduce water-mediated degradation 2.
Degradation Triggers Light, Oxygen, MoistureNecessitates actinic shielding and inert gas displacement to prevent radical formation.
Part 2: Mechanistic FAQs

Q: Why does my reconstituted 3-methyl-2-nitro-1H-indole solution turn dark brown over time? A: Causality: Indoles are electron-rich heterocycles prone to auto-oxidation. While the nitro group at C2 provides some electron-withdrawing stabilization, the N-H bond remains susceptible to deprotonation. In the presence of dissolved oxygen and UV/Vis light, radical-mediated photo-oxidation occurs. This leads to the formation of complex, highly conjugated polymeric degradation products (which appear brown or black). This is a well-documented reactivity pattern for substituted 2-nitroindoles 3.

Q: Can I store the reconstituted DMSO stock solution at 4°C to save time? A: Causality: No. DMSO has a freezing point of 18.5°C. Storing at 4°C causes the solvent to freeze, but repeated warming to room temperature for daily use induces severe freeze-thaw cycles. Each cycle creates localized concentration gradients and introduces atmospheric moisture condensation into the highly hygroscopic DMSO. This moisture acts as a nucleophile, accelerating the hydrolytic degradation of the indole core.

Part 3: Diagnostic Troubleshooting Guide

Issue 1: Loss of potency or inconsistent IC50 values in cellular assays after 1 month of storage.

  • Diagnostic Logic: If the dry powder was stored correctly but the liquid stock fails over time, the issue is likely solvent-mediated degradation.

  • Resolution: Verify the water content of your DMSO. Transition immediately to strictly anhydrous DMSO (<0.005% H2O) and utilize single-use aliquots to completely eliminate freeze-thaw cycles.

Issue 2: Precipitation upon dilution into aqueous assay buffers.

  • Diagnostic Logic: 3-methyl-2-nitro-1H-indole is highly hydrophobic but should remain in solution at low working concentrations. If precipitation occurs only after prolonged storage of the stock, it indicates that the parent compound has degraded into less soluble, cross-linked polymeric species.

  • Resolution: Implement Argon gas purging prior to sealing your storage vials. This displaces the oxygen required for oxidative polymerization.

Part 4: Self-Validating Protocol for Long-Term Cryopreservation

To ensure absolute trustworthiness in your downstream assays, you must not assume your storage method worked—you must validate it. The following protocol integrates a self-validating feedback loop using HPLC-UV to guarantee chemical integrity.

Step-by-Step Methodology: Anhydrous Aliquoting & Validation

  • Environment Preparation: Perform all weighing and dissolution steps in a low-humidity environment (Relative Humidity < 30%) under subdued lighting to prevent immediate photo-oxidation.

  • Dissolution: Dissolve the 3-methyl-2-nitro-1H-indole powder in anhydrous, sterile-filtered DMSO (≥99.9% purity, water content ≤0.005%) to create a standardized 10 mM stock solution.

  • Aliquoting: Dispense 20 µL single-use volumes into sterile, amber glass HPLC vials equipped with PTFE-lined septa. The amber glass is critical for blocking actinic radiation.

  • Inert Gas Purging: Gently overlay the headspace of each vial with a low-pressure stream of high-purity Argon gas for 3-5 seconds. This displaces atmospheric oxygen and moisture.

  • Cryopreservation: Seal the vials tightly (crimp or screw-cap) and immediately transfer them to a -80°C freezer inside a desiccated secondary container.

  • Self-Validation Step (HPLC-UV): Immediately run an HPLC-UV chromatogram (at 254 nm) of the fresh stock to establish a baseline Area Under the Curve (AUC). After 6 months of storage, thaw one aliquot and run a parallel HPLC-UV analysis. The system is validated if the main peak AUC remains >98% relative to the baseline, confirming no polar degradation products have formed.

Part 5: Visualizing the Intervention Logic

StorageWorkflow Start Dry Powder (CAS 19869-26-2) Dissolve Anhydrous DMSO (<0.005% H2O) Start->Dissolve Reconstitute Aliquots Amber Glass Vials (Block UV/Vis) Dissolve->Aliquots Single-use vols Purge Argon Gas Purge (Displace O2) Aliquots->Purge Prevent oxidation DegLight Photo-oxidation Aliquots->DegLight Blocks Store -80°C Storage (Desiccated) Purge->Store Cryopreserve DegWater Hydrolysis Purge->DegWater Prevents Validate HPLC-UV Validation (Self-Validating Step) Store->Validate Post-thaw check DegLight->Start DegWater->Dissolve

Workflow and logic for preventing degradation of 3-methyl-2-nitro-1H-indole.

References
  • 3-methyl-2-nitro-1H-indole - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

  • A new synthesis of 2-nitroindoles. ResearchGate (Elsevier Ltd). Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming False Positives in 3-Methyl-2-Nitro-1H-Indole Fluorescence Assays

Welcome to the technical support center for fluorescence assays utilizing 3-methyl-2-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for fluorescence assays utilizing 3-methyl-2-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide expert, field-proven insights into identifying and mitigating false positives. Our goal is to ensure the integrity of your screening data and accelerate your discovery pipeline by building a self-validating system for hit confirmation.

The 3-methyl-2-nitro-1H-indole assay is a powerful tool, typically employed as a "gain-of-signal" or fluorogenic assay. The core principle involves the enzymatic reduction of the non-fluorescent nitro group on the indole scaffold to a highly fluorescent amine. This conversion serves as a direct measure of enzyme activity. However, like all fluorescence-based high-throughput screening (HTS) methods, it is susceptible to artifacts that can generate false-positive signals, leading to wasted time and resources.[1] This guide provides a systematic approach to troubleshooting these issues.

Part 1: Troubleshooting Guide: From Primary Hit to Validated Lead

This section addresses specific problems you may encounter during your screening campaign in a direct question-and-answer format.

Q1: My initial screen identified several "hits" with a strong fluorescence signal. How do I begin to triage them for false positives?

The first step is to follow a systematic workflow to rule out the most common sources of assay interference. A primary hit is simply a compound that produces a signal above a statistical threshold (e.g., >3 standard deviations from the mean of the negative controls); it is not yet a validated active compound.[2]

Your initial triage should focus on identifying compounds that interfere directly with the detection technology. The workflow below outlines the critical first steps.

G A Primary Hit Identified (High Fluorescence Signal) B Perform Autofluorescence Counter-Screen (Compound + Buffer Only) A->B C Is Compound Fluorescent? B->C D YES: Potential False Positive (Autofluorescence) C->D Yes E NO: Proceed to Next Check C->E No J END: Compound is an Artifact D->J F Perform Aggregation Assay (Test with/without Detergent) E->F G Does Detergent Eliminate Signal? F->G H YES: Potential False Positive (Aggregation-based Inhibitor) G->H Yes I NO: Potential True Hit (Proceed to Orthogonal Assays) G->I No K END: Compound is an Artifact H->K L VALIDATE: Confirm with Different Technology I->L

Caption: Initial triage workflow for a primary fluorescence hit.

Q2: My "compound only" control is highly fluorescent. What does this mean and what are my options?

This result indicates that your test compound is intrinsically fluorescent, a phenomenon known as autofluorescence .[3] Many small molecules in screening libraries are fluorescent and can interfere with assays by emitting light in the same window as the intended signal, creating a classic false positive.[2][4]

Causality: The plate reader cannot distinguish between photons originating from your assay's reporter fluorophore and those from the test compound. In a gain-of-signal assay, any compound that emits light at the detection wavelength will be scored as an "active."[2]

Solutions:

  • Quantify and Subtract: Run a "compound + buffer" control for every concentration of your compound. You can subtract this background fluorescence from your enzymatic assay wells. However, be cautious. This approach assumes the compound's fluorescence is not altered by the presence of the enzyme or substrate.

  • Shift Wavelengths: If possible, switch to a fluorogenic substrate that excites and emits at longer, red-shifted wavelengths. The incidence of compound autofluorescence is significantly lower in the red spectrum (>600 nm) compared to the blue or green spectrum.[2][5][6]

  • Flag and Deprioritize: In many HTS campaigns, autofluorescent compounds are flagged and deprioritized. It is often more practical to focus on hits that do not require complex data correction, though it is possible to lose real inhibitors this way.[7]

Q3: My compound is not autofluorescent, but it still produces a high signal. What other interference mechanisms could be at play?

If autofluorescence is ruled out, the next most common artifact is compound aggregation . Many compounds are poorly soluble in aqueous assay buffers and form aggregates at micromolar concentrations.[8]

Causality: These aggregates can interfere in several ways:

  • Light Scattering: Colloidal aggregates can scatter excitation light, which may be incorrectly measured by the detector as fluorescence, leading to false positives.[5]

  • Non-specific Protein Interactions: Aggregates can sequester or denature the enzyme, sometimes paradoxically leading to an increase in signal if the enzyme's activity is aberrantly modulated.[7]

Troubleshooting Step: The Detergent Test The gold-standard method to identify aggregation-based activity is to re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent.[8]

  • Mechanism: Detergents like Triton X-100 or Tween-20 disrupt the non-specific, hydrophobic interactions that hold aggregates together.[9][10]

  • Interpretation:

    • If the compound's activity is abolished or greatly reduced in the presence of the detergent, it is highly likely an aggregation-based false positive.[11]

    • If the activity persists , it is more likely a true hit acting specifically on the target.

See Protocol 2 for a detailed methodology.

Q4: My background fluorescence is high across the entire plate, even in my negative control wells. How can I fix this?

High background noise reduces the signal-to-noise ratio and can mask true hits. The source is often one of the assay components.[12]

Systematic Check:

  • Microplates: Use only non-treated, opaque black microplates designed for fluorescence assays to minimize background and well-to-well crosstalk.[12]

  • Assay Buffer: Run a "buffer only" control. Some biological buffers or additives can have intrinsic fluorescence.

  • Substrate Instability: The 3-methyl-2-nitro-1H-indole substrate itself may be degrading or contaminated with its fluorescent product. Run a "substrate + buffer only" control and measure fluorescence over the incubation period. If the signal increases significantly, the substrate is unstable under your assay conditions (pH, light exposure). Consider sourcing a new batch or testing different buffer conditions.[12]

Control ExperimentHigh Fluorescence Signal?ImplicationAction
Buffer Only YesBuffer component is fluorescent.Test individual buffer components; switch to a different buffer system (e.g., Tris vs. HEPES).
Substrate + Buffer Yes (and increases over time)Substrate is unstable or contaminated.Lower substrate concentration; adjust buffer pH; source a new lot of substrate.[12]
Enzyme + Buffer YesEnzyme preparation is contaminated.Re-purify the enzyme; source from a different vendor.
Part 2: FAQs: Designing Robust Assays
What are the primary mechanisms of compound interference in fluorescence assays?

Compound interference can be broadly categorized into technology-related and non-technology-related issues.[2]

G cluster_0 Technology-Related Interference cluster_1 Biology-Related (Non-Specific) A Autofluorescence (Compound emits light) B Fluorescence Quenching (Compound absorbs light) C Light Scattering (Aggregates interfere with light path) D Compound Aggregation (Forms colloids that bind protein) E Protein Denaturation (Unfolds and inactivates enzyme) F Cytotoxicity (In cell-based assays)

Caption: Major categories of assay interference.

How can I proactively design my assay to minimize false positives?
  • Fluorophore Selection: Whenever possible, use probes with excitation and emission wavelengths in the far-red spectrum to avoid the spectral region where most compounds autofluoresce.[2][6]

  • Component Concentration: Optimize the concentrations of your enzyme and substrate. Using a substrate concentration well below its Michaelis constant (Km) can sometimes reduce background from substrate instability.[12] Conversely, a higher concentration of the fluorescent reporter can sometimes overcome interference from weakly fluorescent compounds.[5]

  • Include Detergents: Proactively include a low concentration (e.g., 0.005% - 0.01%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer to prevent non-specific binding and compound aggregation from the start.[9][13]

  • Plate Reader Settings: Optimize the gain setting of your plate reader. Set the gain using a positive control well to be within the linear range of the detector (e.g., 50-80% of maximum), and keep this setting constant for the entire experiment.[12]

What is an orthogonal assay and why is it the ultimate test for a hit?

An orthogonal assay is a follow-up experiment that measures the same biological outcome as the primary screen but uses a completely different detection technology.[14][15] It is the most definitive way to confirm that a hit is genuine and not a technology-specific artifact.[4][16]

Causality: If a compound shows activity in a fluorescence assay (detecting photons) and also in an orthogonal assay, such as a luminescence-based assay (detecting photons from a different chemical reaction) or a label-free biophysical method like Surface Plasmon Resonance (SPR) (detecting changes in mass), you can be highly confident that the compound's activity is directed at the biological target.[14][15]

Examples of Orthogonal Approaches:

  • Primary Screen: 3-methyl-2-nitro-1H-indole (Fluorescence)

  • Orthogonal Assay 1: A coupled-enzyme assay that measures product formation via a change in absorbance or luminescence (e.g., Promega's Kinase-Glo®).[15]

  • Orthogonal Assay 2: A biophysical assay like Microscale Thermophoresis (MST) or Thermal Shift Assay (TSA) to confirm direct binding of the compound to the target enzyme.[15][16]

Part 3: Key Experimental Protocols
Protocol 1: Autofluorescence Counter-Screen

Objective: To quantify the intrinsic fluorescence of test compounds at the assay's wavelengths.

Materials:

  • Test compounds dissolved in 100% DMSO.

  • Assay buffer (the same used in the primary screen).

  • Opaque, black, flat-bottom microplates (e.g., 384-well).

  • Fluorescence plate reader with the same filter set/monochromator settings as the primary assay.

Procedure:

  • Prepare a dilution series of your hit compounds in assay buffer. The final concentrations should match those used in the primary screen. Ensure the final DMSO concentration is constant across all wells (e.g., 1%).

  • Add the diluted compounds to the wells of the microplate.

  • Include two sets of controls:

    • Negative Control: Assay buffer + equivalent % DMSO.

    • Positive Control (Optional but recommended): A compound known to be fluorescent at the assay wavelengths (e.g., fluorescein).

  • Incubate the plate for the same duration and at the same temperature as the primary enzymatic assay.

  • Read the fluorescence on the plate reader using the identical excitation and emission wavelengths and gain settings from the primary screen.

  • Analysis: Subtract the average signal from the negative control wells from all other wells. Any compound showing a concentration-dependent increase in fluorescence is considered an autofluorescent false positive.

Protocol 2: Detergent-Based Assay for Compound Aggregation

Objective: To determine if a compound's activity is dependent on the formation of aggregates.

Materials:

  • All components of the primary enzymatic assay.

  • 10% stock solution of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in assay buffer.

Procedure:

  • Set up the full enzymatic assay as you would for the primary screen.

  • For each hit compound, prepare two parallel dose-response curves.

    • Curve A (No Detergent): The standard assay conditions.

    • Curve B (With Detergent): Add the detergent stock solution to the assay buffer to achieve a final concentration of 0.01%. Use this detergent-containing buffer for all dilutions and assay steps.

  • Run both sets of assays simultaneously.

  • Analysis: Compare the IC50 or EC50 values from Curve A and Curve B. A significant rightward shift (>10-fold) or complete loss of activity in the presence of detergent (Curve B) is strong evidence of an aggregation-based mechanism.[8][11]

Protocol 3: Example Orthogonal Assay - Luminescence-Based ATP Depletion Assay

Objective: To confirm enzyme activity using a non-fluorescence technology. (This example assumes the target enzyme is an ATPase or a kinase).

Materials:

  • Target enzyme, substrate, and hit compounds.

  • Luminescence-based ATP detection reagent (e.g., Promega's CellTiter-Glo® or Kinase-Glo®).

  • Opaque, white microplates suitable for luminescence.

  • Luminometer plate reader.

Procedure:

  • Perform the enzymatic reaction (enzyme + substrate + compound) in the white microplate, allowing the reaction to proceed for a set amount of time.

  • At the end of the incubation, add the ATP detection reagent according to the manufacturer's instructions. This reagent lyses cells (if applicable) and contains luciferase and luciferin to generate a light signal proportional to the amount of ATP remaining.

  • Incubate for the recommended time (typically 10-30 minutes) to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Analysis: A true inhibitor of the kinase/ATPase will result in less ATP being consumed, leading to a higher luminescence signal compared to the no-inhibitor control. An activator would show a lower signal. This result, being independent of fluorescence, provides orthogonal validation of the hit.[15]

References
  • Assay Guidance Manual. (2025, May 28). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information, NIH. [Link]

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. National Center for Biotechnology Information, NIH. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, NIH. [Link]

  • Lönn, P., et al. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • BMG Labtech. (n.d.). Identification of false positives in a fluorescence polarization screen. BMG Labtech. [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Creative Biolabs. [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Turek-Etienne, T. C., et al. (2003). Evaluation of Fluorescent Compound Interference in 4 Fluorescence Polarization Assays. Journal of Biomolecular Screening. [Link]

  • Charles River Laboratories. (n.d.). Orthogonal Screening Platforms. Charles River Laboratories. [Link]

  • Pelago Bioscience. (n.d.). High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience. [Link]

  • Weiss, W. A., et al. (2022). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Vipergen. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. MB-About. [Link]

  • MDPI. (2025, December 6). The Role of Surfactants in Stabilizing Fluorescence Anisotropy for Protein–Aptamer Binding Affinity Measurements. MDPI. [Link]

  • University of York. (n.d.). Autofluorescence: Causes and Cures. University of York. [Link]

  • News-Medical.Net. (2018, November 1). Interfering Factors in Assay Design. News-Medical.Net. [Link]

  • Southern Biotech. (2023, June 24). How to Reduce Autofluorescence. Southern Biotech. [Link]

  • Kamal, A., et al. (2010). Effects of Detergents on the West Nile virus Protease Activity. PMC, NIH. [Link]

  • ResearchGate. (n.d.). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • BosterBio. (n.d.). Troubleshooting Guide Immuno-Fluorescence. BosterBio. [Link]

  • Biocompare. (2024, January 9). Protein Biochemistry Detergents. Biocompare. [Link]

  • Assay Guidance Manual. (2015, December 7). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]

Sources

Troubleshooting

Minimizing side reactions during 3-methyl-2-nitro-1H-indole reduction

Welcome to the Advanced Synthesis Technical Support Center . This module is specifically designed for researchers, scientists, and drug development professionals dealing with the notoriously challenging reduction of 2-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . This module is specifically designed for researchers, scientists, and drug development professionals dealing with the notoriously challenging reduction of 2-nitroindoles.

Below, you will find field-proven troubleshooting guides, mechanistic insights, and a self-validating standard operating protocol (SOP) to ensure high-fidelity synthesis of 3-methyl-2-aminoindole derivatives.

Mechanistic Overview: The 2-Aminoindole Problem

The reduction of 3-methyl-2-nitro-1H-indole to its corresponding 2-aminoindole is fraught with side reactions. The fundamental issue lies in the electronic nature of the target molecule. 2-Aminoindoles are highly electron-rich; the amino group strongly donates electron density into the already electron-rich pyrrole ring. This makes the C3 position highly nucleophilic and exceptionally susceptible to attack by atmospheric triplet oxygen, leading to rapid autoxidation and the formation of unstable 3-hydroperoxyindolenines[1]. Consequently, isolating the free amine is practically impossible without strict anaerobic techniques.

Troubleshooting Guide & FAQs

Q1: My reduction mixture turns dark brown or purple immediately upon atmospheric exposure during workup. What is happening? A: This color change is the hallmark of autoxidation. When 3-methyl-2-nitro-1H-indole is successfully reduced, the resulting 2-amino-3-methyl-1H-indole reacts almost instantaneously with ambient oxygen. The oxygen attacks the C3 position, forming a 3-hydroperoxy-3-methyl-2-aminoindolenine intermediate. This intermediate rapidly decomposes or dimerizes into highly conjugated, colored polymeric species. To prevent this, you must avoid isolating the free amine and instead trap it in situ using an electrophile (like acetic anhydride).

Q2: I am using standard catalytic hydrogenation (Pd/C, H2). Why does my LC-MS show a mixture of starting material, trace product, and a +16 Da mass impurity? A: Catalytic hydrogenation of 2-nitroindoles is often sluggish and prone to stalling. The +16 Da mass is a hydroxylamine intermediate (incomplete reduction). Hydroxylamines are highly reactive and can undergo condensation reactions with the starting nitro species to form azo or azoxy dimers[2]. To achieve complete N–O bond cleavage without over-reducing the indole core to an indoline, you should transition from catalytic hydrogenation to a single-electron transfer (SET) metal-mediated reduction.

Q3: If the free amine is so unstable, how can I successfully isolate the reduced product for my downstream drug development assays? A: The most robust, self-validating approach is reductive acylation . By introducing an acylating agent directly into the reduction medium, the nascent 2-aminoindole is immediately converted into a stable 2-acetamidoindole. This "masks" the sensitive amine, preventing autoxidation and proving that the reduction was successful. Indium metal is the superior reagent for this transformation[2].

Reaction Pathway & Side Reactions

G SM 3-Methyl-2-nitro-1H-indole (Starting Material) Int Hydroxylamine Intermediate SM->Int Reduction (In/Zn/Pd) Amine 2-Amino-3-methyl-1H-indole (Highly Unstable) Int->Amine Complete Reduction Dimer Azo/Azoxy Dimers (Side Reactions) Int->Dimer Stalled Reduction (Dimerization) Trapped 2-Acetamido-3-methyl-1H-indole (Stable Target) Amine->Trapped In situ Acylation (Ac2O) Ox 3-Hydroperoxyindolenine (Autoxidation Product) Amine->Ox O2 (Air Exposure)

Reaction pathways of 3-methyl-2-nitro-1H-indole reduction highlighting in situ trapping.

Quantitative Comparison of Reduction Methods

To guide your experimental design, the following table summarizes the expected outcomes of various reduction strategies applied to 2-nitroindoles.

Reduction MethodIntermediate StabilityFree Amine YieldMasked Amine YieldMajor Side Reactions
Pd/C, H₂ (1 atm) Poor< 10%N/AHydroxylamine stalling, Autoxidation
Fe powder, HCl Moderate15–20%N/ADimerization, Ring-opening
In powder, Ac₂O/AcOH Excellent (Trapped)N/A> 75%Minimal (Highly selective)

Standard Operating Procedure (SOP): One-Pot Indium-Mediated Reductive Acylation

This protocol utilizes Indium metal. Indium's low first ionization potential (5.8 eV) and stability to moisture make it an exceptional SET agent, driving the reduction past the hydroxylamine intermediate without over-reducing the indole ring[2]. The presence of acetic anhydride ensures immediate trapping of the product.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 3-methyl-2-nitro-1H-indole (1.0 mmol) in anhydrous THF (10 mL).

  • Reagent Addition: Add acetic anhydride (3.0 mmol) and glacial acetic acid (2.0 mmol) to the solution. Stir at room temperature for 5 minutes to ensure homogeneity.

  • Reduction Initiation: Introduce Indium powder (100 mesh, 4.0 mmol) in a single portion. Causality Note: The acetic acid serves as a proton source for the reduction, while the acetic anhydride acts as the electrophilic trap.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C. Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3) or LC-MS. The reaction typically reaches completion within 2 to 4 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a short pad of Celite to remove the unreacted indium metal and indium salts. Wash the Celite pad thoroughly with ethyl acetate (3 × 15 mL).

  • Washing: Transfer the combined filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize the acetic acid) and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the stable 2-acetamido-3-methyl-1H-indole.

Sources

Optimization

Troubleshooting peak tailing of 3-methyl-2-nitro-1H-indole in HPLC analysis

Technical Support Center Introduction Welcome to the technical support guide for resolving peak tailing issues with 3-methyl-2-nitro-1H-indole (CAS 19869-26-2) in High-Performance Liquid Chromatography (HPLC). Peak taili...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center

Introduction

Welcome to the technical support guide for resolving peak tailing issues with 3-methyl-2-nitro-1H-indole (CAS 19869-26-2) in High-Performance Liquid Chromatography (HPLC). Peak tailing is a common and frustrating issue in chromatography that can significantly compromise resolution, integration accuracy, and overall data quality.[1] This guide is designed for researchers, scientists, and drug development professionals who are encountering asymmetrical peaks for this specific analyte.

The unique structure of 3-methyl-2-nitro-1H-indole, featuring an indole ring system and a polar nitro group, makes it particularly susceptible to secondary interactions with the stationary phase, which is the primary cause of peak tailing.[2][3] This document provides a systematic, in-depth approach to diagnosing the root cause of the problem and implementing effective, field-proven solutions. We will move from simple mobile phase adjustments to more advanced column chemistry considerations, explaining the scientific principles behind each recommendation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What exactly is peak tailing and how do I measure it?

A: Peak tailing is a distortion where the latter half of a chromatographic peak is broader than the front half.[4][5] An ideal peak has a symmetrical, Gaussian shape. Tailing indicates an inefficient separation process, often caused by undesirable secondary interactions between the analyte and the stationary phase.[2][3]

It is quantified using the Asymmetry Factor (As) or the USP Tailing Factor (Tf) . A value of 1.0 indicates a perfectly symmetrical peak. For most applications, a tailing factor of ≤ 1.5 is acceptable, though a value as close to 1.0 as possible is ideal.[1][2]

Q2: Why is my 3-methyl-2-nitro-1H-indole peak, specifically, showing tailing?

A: The structure of 3-methyl-2-nitro-1H-indole is prone to secondary interactions for several reasons:

  • Silanol Interactions: The most likely cause is the interaction between the polar indole and nitro functional groups of your analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[2][4][5][6] These silanols can become deprotonated (Si-O⁻) and interact strongly with your analyte via hydrogen bonding or ion-exchange mechanisms.[6][7]

  • Metal Chelation: The indole nitrogen and the oxygen atoms of the nitro group can potentially form chelates with trace metal contaminants present in the silica matrix, column hardware, or even the mobile phase.[1][3][8] This creates an alternative, strong retention mechanism that results in tailing.

Q3: Is peak tailing always a sign of a bad column?

A: Not necessarily. While a degraded or poor-quality column is a common cause, peak tailing can also stem from non-optimal method parameters or system issues.[9] If all peaks in your chromatogram are tailing, you should investigate system-level problems like extra-column volume or a void at the column inlet.[10][11] If only 3-methyl-2-nitro-1H-indole or other similar polar compounds are tailing, the issue is almost certainly chemical in nature and can often be fixed by adjusting the mobile phase or using a more appropriate column chemistry.[2][11]

Q4: What is the fastest and simplest thing I can try to fix the tailing?

A: The quickest and most effective initial step is to lower the pH of your mobile phase .[10] Adding 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH to between 2.5 and 3.0 will protonate the vast majority of residual silanol groups, neutralizing their negative charge and minimizing the secondary interactions causing the tailing.[1][2][12]

Section 2: Systematic Troubleshooting Guide

Effective troubleshooting requires a logical approach. This guide will help you diagnose the problem systematically, starting with the most probable and easiest-to-fix causes.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for diagnosing and resolving peak tailing for 3-methyl-2-nitro-1H-indole.

G cluster_chem Chemical Troubleshooting cluster_mp cluster_col start Peak Tailing Observed for 3-methyl-2-nitro-1H-indole q1 Are ALL peaks in the chromatogram tailing? start->q1 sys_issues Likely a System or Physical Column Issue q1->sys_issues Yes chem_issues Likely a Chemical Interaction Issue q1->chem_issues No, only analyte or specific peaks check_extracol 1. Check for Extra-Column Volume (fittings, tubing length/ID) sys_issues->check_extracol check_void 2. Check for Column Void (perform flush/backflush) check_extracol->check_void check_overload 3. Check for Sample Overload (dilute sample, reduce injection vol.) check_void->check_overload mp_optim Step 1: Mobile Phase Optimization chem_issues->mp_optim ph_adjust 1a. Adjust pH (2.5-3.0) (e.g., 0.1% Formic Acid) mp_optim->ph_adjust Primary Action additives 1b. Use Additives (e.g., EDTA for chelation) mp_optim->additives Secondary Action col_select Step 2: Column Selection ph_adjust->col_select If tailing persists additives->col_select If tailing persists endcapped 2a. Use High-Purity, End-Capped Type B Silica Column col_select->endcapped alt_chem 2b. Try Alternative Chemistry (Polar-Embedded, Hybrid) endcapped->alt_chem For persistent issues

Caption: Troubleshooting decision tree for HPLC peak tailing.
Step 1: Mobile Phase Optimization (Highest Impact, Easiest to Implement)

The interaction between your analyte and the stationary phase is critically dependent on the mobile phase composition. Adjusting it is the most powerful tool at your disposal.

Causality: The primary cause of tailing for polar or basic compounds on silica-based columns is the interaction with acidic silanol groups (pKa ≈ 3.5-4.5).[7][13] At a neutral pH, these groups are ionized (negatively charged) and strongly interact with analytes. By lowering the mobile phase pH to below 3.0, you fully protonate these silanols, effectively "switching off" this secondary retention mechanism.[1][2][10]

Step-by-Step Methodology:

  • Prepare Mobile Phase A: To your aqueous solvent (HPLC-grade water), add 0.1% (v/v) of an acidifier.

    • Recommended: Formic acid (for LC-MS compatibility) or phosphoric acid.

    • Alternative: Trifluoroacetic acid (TFA) is a strong ion-pairing agent and very effective but can be difficult to remove from the column and may suppress MS signal.

  • Prepare Mobile Phase B: Use your organic solvent (e.g., Acetonitrile or Methanol) without modification, or with the same concentration of acidifier as Mobile Phase A for consistency.

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analyze: Inject your sample of 3-methyl-2-nitro-1H-indole and assess the peak shape. In most cases, you will see a significant improvement.

Causality: If pH adjustment doesn't fully resolve the tailing, the issue may be due to analyte chelation with metal ions in the system.[1][8] Adding a small amount of a strong chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to the mobile phase can sequester these metal ions, preventing them from interacting with your analyte.[14]

Step-by-Step Methodology:

  • Prepare an EDTA Stock Solution: Prepare a concentrated stock solution of EDTA in HPLC-grade water (e.g., 1 mM).

  • Modify Mobile Phase A: Add the EDTA stock solution to your aqueous mobile phase to achieve a final concentration of approximately 10-20 µM.[14]

  • Equilibrate and Analyze: As with the pH adjustment, thoroughly equilibrate the column with the new mobile phase before injection and analysis.

  • Evaluate: Compare the peak shape to the previous run. If tailing is significantly reduced, metal contamination is a contributing factor. This may indicate a need to use metal-free or PEEK components in your LC system or to choose a column packed with higher purity silica.

AdditiveTypical ConcentrationMechanism of ActionReference
Formic Acid 0.1%Suppresses ionization of silanol groups by lowering mobile phase pH.[10]
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong acid for silanol suppression; also acts as an ion-pairing agent.N/A
Ammonium Formate/Acetate 5-20 mMActs as a buffer to control pH and can help mask some silanol activity.[10]
EDTA 10-50 µMChelates active metal ions in the system, preventing analyte interaction.[14]
Triethylamine (TEA) 10-25 mMA competing base that blocks active silanol sites. (Note: Can shorten column life).[12]
Step 2: Stationary Phase and Column Hardware Considerations

If mobile phase optimization fails to produce a satisfactory peak shape, the issue lies with the column itself.

Causality: Not all C18 columns are created equal. Older columns ("Type A" silica) often have higher metal contamination and more acidic, active silanol groups.[12] Modern columns are typically based on high-purity, "Type B" silica with low metal content and are often "end-capped." End-capping is a chemical process that converts most of the remaining active silanols into less polar, non-reactive groups, dramatically reducing secondary interactions.[2][4][13]

Recommended Actions:

  • Verify Your Column Type: Check your column's specifications. If it is an older model or not specified as high-purity or end-capped, switching to a modern equivalent is the most reliable solution.

  • Choose a High-Purity, End-Capped Column: Select a column from a reputable manufacturer that is specifically marketed for good peak shape with basic or polar compounds. These columns use a highly deactivated, fully end-capped stationary phase.

  • Consider Alternative Chemistries: For particularly challenging separations like this one, consider stationary phases designed to further minimize silanol interactions:

    • Polar-Embedded Phases: These phases have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[15] This polar group helps to shield the analyte from any residual silanols on the silica surface.[16][17]

    • Hybrid Silica Particles: These columns (e.g., Waters BEH) incorporate carbon into the silica matrix itself, resulting in fewer surface silanols and increased pH stability.[16]

Column TechnologyKey FeatureAdvantage for 3-methyl-2-nitro-1H-indole
High-Purity, End-Capped Silica Low metal content; residual silanols are chemically deactivated.Significantly reduces the primary cause of peak tailing (silanol interactions).[2][4]
Polar-Embedded Phase A polar functional group is embedded in the C18 chain.Shields the analyte from the silica surface, improving peak shape for polar compounds.[16][17]
Hybrid Particle Technology Organic/inorganic hybrid particles.Inherently fewer silanol groups, leading to better peak symmetry and pH stability.

Section 3: Advanced System and Hardware Checks

If you have optimized your mobile phase and are using a high-quality, appropriate column but still observe tailing on all peaks, the problem may be physical or systemic.

  • Check for Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all fittings are made correctly with no gaps.[5][10] Excessive volume outside the column where the sample can spread out will cause band broadening and tailing.

  • Inspect for Column Voids: A void at the head of the column can cause peak distortion.[2][18] This can be checked by disconnecting the column, reversing it, and flushing it at a low flow rate. If this temporarily improves performance, the column bed has likely settled, and the column should be replaced.

  • Rule Out Sample Overload: Inject a sample that is 10x more dilute. If the peak shape improves dramatically, you may be experiencing mass overload.[4][10]

  • Verify Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or identical to your starting mobile phase.[11] Dissolving the sample in a much stronger solvent can cause significant peak distortion.

By following this structured guide, you can efficiently diagnose the cause of peak tailing for 3-methyl-2-nitro-1H-indole and implement a robust, scientifically-sound solution to achieve symmetrical peaks and reliable analytical results.

References

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from Phenomenex. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from ACD/Labs. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech. [Link]

  • Longdom Publishing. (2024, September 25). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from Longdom Publishing. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from Labcompare. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from ResearchGate. [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Online. [Link]

  • PubMed. (2019, September 15). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. Retrieved from PubMed. [Link]

  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from Waters. [Link]

  • Waters. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from Waters. [Link]

  • Bydatalab. (n.d.). HPLC Troubleshooting Guide. Retrieved from Bydatalab. [Link]

  • MicroSolv Technology Corporation. (2025, November 3). Add 10 micro molar EDTA to Mobile Phase for Better Peak Shapes - Tips & Suggestions. Retrieved from MicroSolv. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from Phenomenex. [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from Waters. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-methyl-2-nitro-1H-indole. Retrieved from Chemical Synthesis Database. [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from Welch Materials. [Link]

  • LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from LCGC Online. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from GL Sciences. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from Phenomenex. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from Alwsci. [Link]

  • LCGC. (2013, October 10). The LCGC Blog: HPLC Column Selection - Are You Barking Up the Right Tree?. Retrieved from LCGC Online. [Link]

  • LCGC. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?. Retrieved from LCGC Online. [Link]

  • Google Patents. (n.d.). EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • NextSDS. (n.d.). 1H-Indole,1-ethyl-3-methyl-2-nitro-(9CI) — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from ACD/Labs. [Link]

  • PubChem. (n.d.). 3-Methyl-1-nitroso-1H-indole. Retrieved from PubChem. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Hawach Scientific. [Link]

  • PMC. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from PMC. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Crawford Scientific. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from Pharma Growth Hub. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from Phenomenex. [Link]

  • LCGC. (n.d.). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from LCGC Online. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of LC-MS/MS methods for 3-methyl-2-nitro-1H-indole detection

Title: The Gold Standard in Bioanalysis: Validating LC-MS/MS for 3-Methyl-2-nitro-1H-indole Detection As drug development pipelines increasingly explore complex heterocyclic compounds, the accurate quantification of indo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: The Gold Standard in Bioanalysis: Validating LC-MS/MS for 3-Methyl-2-nitro-1H-indole Detection

As drug development pipelines increasingly explore complex heterocyclic compounds, the accurate quantification of indole derivatives in biological matrices has become a critical analytical bottleneck. 3-methyl-2-nitro-1H-indole (CAS 19869-26-2) presents a unique challenge[1]. The presence of the strongly electron-withdrawing nitro group at the 2-position, juxtaposed with the electron-donating methyl group at the 3-position, creates a molecular dipole that complicates traditional ionization and extraction techniques.

This guide provides a comprehensive, objectively grounded comparison of analytical platforms for 3-methyl-2-nitro-1H-indole and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol strictly aligned with the FDA-adopted ICH M10 Bioanalytical Method Validation guidelines[2][3].

Platform Comparison: Why LC-MS/MS is the Imperative Choice

When developing an assay for nitroindoles, analytical scientists typically evaluate High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-MS/MS.

While HPLC-UV is cost-effective, it lacks the specificity required to differentiate 3-methyl-2-nitro-1H-indole from endogenous tryptophan metabolites in serum. GC-MS offers excellent sensitivity but requires cumbersome derivatization to volatilize the polar N-H bond of the indole ring. LC-MS/MS bypasses these limitations, offering direct, highly specific quantification through Multiple Reaction Monitoring (MRM)[4][5].

Table 1: Analytical Platform Performance Comparison for 3-methyl-2-nitro-1H-indole

Performance MetricLC-MS/MS (APCI-MRM)HPLC-UV (PDA)GC-MS (EI)
Sensitivity (LLOQ) 1–5 pg/mL50–100 ng/mL10–50 pg/mL
Specificity Extremely High (Precursor/Product ion pairing)Low (High risk of co-eluting matrix interferences)High (Requires spectral library matching)
Sample Preparation Protein Precipitation (15 min)Liquid-Liquid Extraction (1 hr)Derivatization Required (2+ hrs)
Matrix Effect Susceptibility Low (Gas-phase ionization mitigates lipid suppression)High (Baseline drift from endogenous proteins)Moderate (Injector port fouling over time)
Throughput High (< 5 min/sample)Moderate (15 min/sample)Low (20+ min/sample)

Causality in Method Design: The Chemistry Behind the Protocol

To build a robust assay, every experimental parameter must be chosen based on the physicochemical properties of the analyte.

  • Ionization Source (APCI vs. ESI): Traditional Electrospray Ionization (ESI) generates ions in the liquid phase and is notoriously prone to ion suppression from endogenous salts and lipids. Because 3-methyl-2-nitro-1H-indole is a neutral, moderately polar molecule, we utilize Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI vaporizes the solvent and analyte first, ionizing in the gas phase via a corona discharge. This physical separation of ionization from the liquid matrix drastically reduces matrix interference[4][6].

  • Mobile Phase Selection: Methanol is selected over acetonitrile as the strong solvent (Mobile Phase B). Methanol provides superior protic interactions with the nitro group, enhancing the proton-transfer reactions required for efficient APCI positive mode ionization [M+H]+.

  • MRM Fragmentation: Collision-Induced Dissociation (CID) of the [M+H]+ precursor ion (m/z 177.1) primarily forces the cleavage of the nitro group (-NO2, 46 Da), resulting in a stable fragment at m/z 131.1. This highly specific fragmentation pathway allows us to filter out background noise effectively[7].

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation w/ Cold ACN) Chromatography UHPLC Separation (C18 Column, Gradient Elution) SamplePrep->Chromatography Supernatant Injection Ionization Ionization Source (APCI Positive Mode) Chromatography->Ionization Eluent Flow MSMS Tandem Mass Spectrometry (MRM: m/z 177.1 -> 131.1) Ionization->MSMS [M+H]+ Precursor DataAnalysis Data Analysis & Validation (ICH M10 Guidelines) MSMS->DataAnalysis Chromatogram Integration

LC-MS/MS workflow for 3-methyl-2-nitro-1H-indole quantification using APCI and MRM detection.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . By incorporating a stable isotope-labeled internal standard (IS) prior to extraction, any analyte loss during sample preparation or ionization suppression during analysis is mathematically corrected, ensuring absolute quantitative trustworthiness.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma/serum) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., Indole-d7 at 100 ng/mL). Causality: Adding the IS directly to the raw matrix ensures it undergoes the exact same extraction efficiency and matrix effects as the target analyte.

  • Add 150 µL of ice-cold Acetonitrile (ACN). Causality: Cold ACN rapidly lowers the dielectric constant of the solution, stripping the hydration shell from proteins and causing immediate, irreversible denaturation. The low temperature prevents enzymatic degradation of the nitro group.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: C18 analytical column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.

  • Gradient: Start at 10% B, ramp to 90% B over 3.0 minutes, hold for 1.0 minute, and re-equilibrate at 10% B for 1.0 minute. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: MS/MS Detection Parameters
  • Source: APCI in Positive Ion Mode.

  • Temperatures: Interface at 300°C, Desolvation line at 200°C.

  • MRM Transitions for 3-methyl-2-nitro-1H-indole:

    • Precursor Ion: m/z 177.1 [M+H]+

    • Quantifier Ion: m/z 131.1 (Collision Energy: 20 eV)

    • Qualifier Ion: m/z 116.1 (Collision Energy: 35 eV)

Regulatory Grounding: ICH M10 Validation Framework

To utilize this assay for pharmacokinetic or toxicokinetic studies supporting regulatory submissions, it must undergo full validation according to the ICH M10 guidance[2][3]. The validation proves the assay is reproducible across different days, instruments, and analysts.

ICH_M10_Validation Start Method Development 3-methyl-2-nitro-1H-indole Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Calibration Calibration Curve (Linearity & LLOQ) Selectivity->Calibration AccPrec Accuracy & Precision (Intra/Inter-batch QCs) Calibration->AccPrec Matrix Matrix Effect & Recovery (Post-extraction Spikes) AccPrec->Matrix Stability Stability Testing (Freeze-Thaw, Benchtop) Matrix->Stability Approved Validated Bioanalytical Method Stability->Approved

Stepwise bioanalytical method validation framework compliant with FDA ICH M10 guidelines.

Key Validation Criteria:
  • Selectivity: Analyze blank matrix from at least 6 independent sources. The response at the retention time of 3-methyl-2-nitro-1H-indole must be < 20% of the Lower Limit of Quantification (LLOQ), and the IS response must be < 5% of the nominal IS response[3].

  • Calibration Curve: The curve must be linear (R² > 0.99). The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except at the LLOQ where ±20% is acceptable[3].

  • Accuracy and Precision: Quality Control (QC) samples at four concentration levels (LLOQ, Low, Mid, High) must be analyzed in replicates of five across at least three independent batches. The coefficient of variation (CV) must not exceed 15% (20% for LLOQ). Furthermore, ICH M10 strictly dictates that QC samples must physically bracket the in-study samples during batch analysis to continuously validate instrument performance throughout the run[8].

References

  • List of CAS numbers | Chemical Synthesis Database - page 114. chemsynthesis.com.
  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • The ICH M10 Guideline as the Gold Standard. KCAS Bio.
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC / NIH.
  • A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds. MDPI.
  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Publications.

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Comparative

A Comparative Analysis of the Antimicrobial Potential of 3-Methyl-2-Nitro-1H-Indole and Standard Antibiotics

A Technical Guide for Researchers in Drug Discovery As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

As the challenge of antimicrobial resistance intensifies, the exploration of novel chemical scaffolds with potent antimicrobial activity is a critical priority in drug discovery. The indole nucleus, a prominent heterocyclic motif in numerous natural and synthetic bioactive compounds, continues to be a source of promising new therapeutic agents.[1] This guide provides a comparative analysis of the anticipated antimicrobial activity of 3-methyl-2-nitro-1H-indole against established standard antibiotics.

The Rationale for Investigating Nitro-Indoles

The incorporation of a nitro group onto the indole scaffold is a strategic approach in the design of new antimicrobial agents. Nitroaromatic compounds often function as prodrugs, which are activated within the microbial cell through reduction of the nitro group.[2][3] This process generates reactive nitrogen species that can induce widespread cellular damage, including DNA strand breaks and oxidative stress, ultimately leading to microbial cell death. This mechanism of action is distinct from many conventional antibiotics, suggesting that nitro-indoles could be effective against pathogens that have developed resistance to other drug classes.

Postulated Mechanism of Action of 3-Methyl-2-Nitro-1H-Indole

Based on the established mechanism of other nitroaromatic drugs, the antimicrobial action of 3-methyl-2-nitro-1H-indole is hypothesized to proceed as follows:

  • Cellular Uptake: The lipophilic nature of the indole ring likely facilitates its passive diffusion across the microbial cell membrane.

  • Reductive Activation: Once inside the cell, the nitro group (-NO2) is reduced by intracellular nitroreductases to form a nitroso radical anion and other reactive nitrogen intermediates.

  • Macromolecular Damage: These highly reactive species can then interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids. This can lead to the inhibition of DNA replication, protein synthesis, and disruption of cell membrane integrity.

  • Dual-Target Potential: Some studies on related nitroimidazole-indolin-2-one compounds have revealed a dual mode of action, involving not only DNA damage but also the inhibition of essential enzymes like topoisomerase IV.[2][3] It is plausible that 3-methyl-2-nitro-1H-indole could exhibit a similar multi-targeted mechanism, which would be advantageous in overcoming resistance development.

Comparative Antimicrobial Activity: A Data-Driven Perspective

To contextualize the potential of 3-methyl-2-nitro-1H-indole, this section presents a comparative summary of the Minimum Inhibitory Concentration (MIC) values of various indole derivatives and standard antibiotics against common bacterial and fungal pathogens. The data is compiled from multiple peer-reviewed studies.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Indole Derivatives and Standard Antibiotics

Compound/AntibioticStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Escherichia coliPseudomonas aeruginosaReferences
Indole Derivatives
3-Substituted Indole-2-one/thione Derivatives125-500125-500>500>500[4]
Trisindoline Derivatives1.6-11.61.6-11.6--[2]
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives<1 - 7.8<1>125>125[5][6]
Standard Antibiotics
Ciprofloxacin0.25-10.5-4≤0.015-0.50.25-1[4]
Vancomycin0.5-21-4--[2]
Gentamicin0.5-40.5-80.25-20.5-4[4]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Indole Derivatives and Standard Antifungals

Compound/AntifungalCandida albicansAspergillus nigerReferences
Indole Derivatives
2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives3.9-[5][6]
Multi-halogenated Indoles10-50-[3]
Standard Antifungals
Fluconazole0.25-216->64-
Amphotericin B0.25-10.5-2-

Note: The data for indole derivatives represents a range of activities observed for different analogs within the cited studies. "-" indicates that data was not reported in the referenced studies.

Experimental Protocols for Antimicrobial Susceptibility Testing

The following are standardized, step-by-step methodologies for determining the antimicrobial activity of a novel compound like 3-methyl-2-nitro-1H-indole. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound (3-methyl-2-nitro-1H-indole) and standard antibiotics are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Diagram 1: Experimental Workflow for MIC Determination

MIC_Workflow A Prepare Standardized Microbial Inoculum B Serially Dilute Test Compound and Standard Antibiotics in 96-Well Plate A->B C Inoculate Wells with Microbial Suspension B->C D Incubate Plate under Appropriate Conditions C->D E Visually Inspect for Growth and Determine MIC D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar Disk Diffusion (Kirby-Bauer) Test

Objective: To qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.

Methodology:

  • Plate Preparation: A standardized microbial inoculum is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound and standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Data Interpretation: The diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited) is measured. The size of the zone is proportional to the susceptibility of the organism to the antimicrobial agent.

Diagram 2: Signaling Pathway of Nitroaromatic Drug Action

Nitroaromatic_Mechanism cluster_cell Microbial Cell Nitro_Indole 3-Methyl-2-Nitro-1H-Indole (Prodrug) Activation Reductive Activation (Nitroreductases) Nitro_Indole->Activation Reactive_Species Reactive Nitrogen Species Activation->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Damage Reactive_Species->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Postulated mechanism of antimicrobial action for 3-methyl-2-nitro-1H-indole.

Conclusion and Future Directions

The available evidence from structurally related nitro-indole compounds suggests that 3-methyl-2-nitro-1H-indole holds significant promise as a novel antimicrobial agent. Its postulated mechanism of action, involving reductive activation to generate cytotoxic reactive nitrogen species, presents a potential avenue to combat drug-resistant pathogens. The comparative data indicates that certain indole derivatives can exhibit potent activity, sometimes comparable to or even exceeding that of standard antibiotics against specific microbes.

However, it is imperative to underscore that this is a prospective analysis. Rigorous in vitro and in vivo studies are essential to definitively characterize the antimicrobial spectrum, potency, and safety profile of 3-methyl-2-nitro-1H-indole. Future research should focus on:

  • Synthesis and Characterization: The unambiguous synthesis and structural confirmation of 3-methyl-2-nitro-1H-indole.

  • In Vitro Susceptibility Testing: Comprehensive evaluation of its MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) against a broad panel of clinically relevant and drug-resistant microorganisms.

  • Mechanism of Action Studies: Elucidation of its precise molecular targets and mechanism of action to confirm the role of the nitro group and investigate potential dual-targeting effects.

  • Toxicity and Pharmacokinetic Profiling: Assessment of its cytotoxicity against mammalian cell lines and in vivo pharmacokinetic and safety studies.

By systematically addressing these research questions, the scientific community can fully evaluate the therapeutic potential of 3-methyl-2-nitro-1H-indole and its derivatives as a new class of much-needed antimicrobial agents.

References

  • Abreu, A. C., McBain, A. J., & Simões, M. (2012). Plants as sources of new antimicrobials and resistance-modifying agents. Natural Product Reports, 29(9), 1007–1021. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane. Scientific Reports, 11(1), 18889. Available from: [Link]

  • Asif, M. (2016). A review on the versatile and multicultural applications of indole and its derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 86-103. Available from: [Link]

  • Borges, A., Saavedra, M. J., & Simões, M. (2015). Insights on the antimicrobial resistance of indole and its derivatives. Microbial Pathogenesis, 84, 1-8. Available from: [Link]

  • Doganay, D., Ozcan, M. S., Senturk, M. A., & Olgen, S. (2022). Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evaluations. EMU Journal of Pharmaceutical Sciences, 5(2), 123-136. Available from: [Link]

  • Kalia, M., Yadav, V. K., Singh, P. K., Sharma, S., & Kumar, V. (2019). Microbe-Derived Indole Metabolite Demonstrates Potent Multidrug Efflux Pump Inhibition in Staphylococcus aureus. Frontiers in Microbiology, 10, 2153. Available from: [Link]

  • Lee, J. H., Kim, Y. G., & Lee, J. (2016). Multi-halogenated indoles as antimicrobial and antivirulence agents against drug-resistant Staphylococcus aureus. Scientific Reports, 6(1), 1-11. Available from: [Link]

  • Mendoza-Figueroa, F., et al. (2018). Synthesis, in vitro antimicrobial activity and in silico studies of new indole derivatives. Molecules, 23(10), 2548. Available from: [Link]

  • Rindhe, S. S., et al. (2012). Synthesis and antimicrobial activity of some novel 3-benzylidene-indolin-2-one derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5971-5974. Available from: [Link]

  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmaceutical and Nano Sciences, 11(2), 73-81. Available from: [Link]

  • Vijai, K., et al. (2018). Design, synthesis and antimicrobial evaluation of novel isatin-derived azoles. European Journal of Medicinal Chemistry, 157, 102-113. Available from: [Link]

  • Zhou, C., et al. (2016). A novel class of indolin-2-one-nitroimidazole hybrids with potent activity against drug-resistant bacteria. Journal of Medicinal Chemistry, 59(17), 7847-7860. Available from: [Link]

  • Zidar, N., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15219. Available from: [Link]

Sources

Validation

Comparative toxicity of 3-methyl-2-nitro-1H-indole and other nitroindole derivatives

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel chemical entities is a cornerstone of preclinical safety assessment. The nitroindole scaffold, a recurring...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, understanding the toxicological profile of novel chemical entities is a cornerstone of preclinical safety assessment. The nitroindole scaffold, a recurring motif in compounds with promising therapeutic activities, presents a unique set of challenges and opportunities. The presence and position of the nitro group, an electron-withdrawing moiety, can dramatically influence the molecule's biological activity, metabolic fate, and, consequently, its toxicity.

This guide provides an in-depth comparison of the toxicity of various nitroindole derivatives, with a particular focus on contrasting the available data for different positional isomers. While direct, head-to-head comparative studies on all isomers are scarce, by synthesizing data from multiple sources, we can construct a cogent framework for understanding the structure-toxicity relationships within this chemical class. This guide will delve into the mechanistic underpinnings of nitroaromatic toxicity, detail essential experimental protocols for toxicological evaluation, and present available data to inform your research and development endeavors.

The Mechanistic Dichotomy of Nitroindoles: Therapeutic Efficacy vs. Toxic Potential

The biological activity of nitroaromatic compounds, including nitroindoles, is intrinsically linked to the reductive metabolism of the nitro group.[1][2][3] This bioactivation is a double-edged sword, being responsible for both the desired pharmacological effects of some nitro-drugs and their potential toxicity.

The key event is the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO), N-hydroxylamino (NHOH), and ultimately an amino (NH₂) group. This process, often mediated by nitroreductase enzymes present in both mammalian cells and bacteria, can generate highly reactive electrophilic intermediates.[4][5] These intermediates are capable of covalently binding to cellular macromolecules, most notably DNA, leading to genotoxicity.[1][2]

Furthermore, the redox cycling of nitroaromatic compounds can lead to the generation of reactive oxygen species (ROS), such as the superoxide anion.[1][6] This induction of oxidative stress can disrupt cellular redox homeostasis and trigger apoptotic cell death pathways, a mechanism that has been harnessed for anticancer activity in some 5-nitroindole derivatives.[6][7]

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: Bioactivation pathway of nitroindoles leading to toxicity. The one-electron reduction of the nitro group initiates a cascade that can lead to redox cycling and the formation of reactive metabolites capable of damaging cellular macromolecules.

Comparative Cytotoxicity: A Survey of Nitroindole Isomers

Much of the available research has focused on 5-nitroindole derivatives due to their promising anticancer properties.[6][7][8] These compounds have been shown to exert their cytotoxic effects through mechanisms including the stabilization of G-quadruplex DNA structures in the c-Myc promoter and the induction of ROS.[6][7][9]

Compound/Derivative ClassIsomer PositionCell Line(s)AssayIC₅₀ Value (µM)Key Findings & MechanismReference(s)
Pyrrolidine-substituted 5-nitroindoles5-nitroHeLaAlamar Blue5.08 - 5.89Downregulation of c-Myc, cell cycle arrest, ROS generation.[6][9][10]
1-Morpholinomethyl-5-nitroindole-2,3-dione derivative5-nitroHOP-62 (NSCLC)SRB Assay<0.01 (log₁₀GI₅₀ < -8.00)Potent cytotoxic activity against various cancer cell lines.[8]
3-Methylindole (3MI)N/A (Parent indole)BEAS-2B (human bronchial)LDH ReleaseCytotoxicBioactivation by CYP2F1 to a reactive intermediate, inducing apoptosis.[11]
5-Nitroindole derivatives5-nitroSalmonella typhimuriumAmes TestMutagenicWeak direct-acting mutagens requiring metabolic activation by bacterial nitroreductase.[4]

This table is a synthesis of data from multiple sources and is intended for comparative insight, not direct quantitative comparison due to variations in experimental conditions.

The data on 3-methylindole (3MI), while lacking the nitro group, is informative. Its toxicity is dependent on metabolic activation by cytochrome P450 enzymes, specifically CYP2F1 in human lung cells, to form a reactive electrophile, 3-methyleneindolenine.[11] This highlights that the indole core itself, particularly when substituted at the 3-position with a methyl group, is susceptible to metabolic activation. The introduction of a nitro group, as in 3-methyl-2-nitro-1H-indole, adds a second, well-established pathway for bioactivation via nitroreduction. The interplay between these two potential activation pathways would be a critical area for future toxicological investigation.

Essential Protocols for In Vitro Toxicity Assessment

A robust assessment of nitroindole toxicity requires a battery of in vitro assays to probe for different mechanisms of cell damage.[12][13][14] Below are foundational protocols that form the basis of a comprehensive preclinical toxicity screen.

Cytotoxicity Assessment: The MTT Assay

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. A decrease in metabolic activity is an early indicator of cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HeLa, or a cell line relevant to the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitroindole derivatives in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)

Causality: The Ames test is a widely used method to assess a compound's mutagenic potential.[4] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The inclusion of a liver extract (S9 fraction) is crucial to detect compounds that require metabolic activation to become mutagenic.[5]

Protocol:

  • Strain Selection: Use a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations. Include strains that can identify specific metabolic activation pathways, such as TA98NR (deficient in 'classical' nitroreductase).[4]

  • Metabolic Activation: Prepare two sets of experiments for each compound concentration: one with and one without the S9 metabolic activation system.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: After a brief pre-incubation, mix the contents with molten top agar and pour onto minimal glucose agar plates (histidine-deficient).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

dot graphdiv { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", label="In Vitro Toxicity Testing Workflow", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.3,0.2"]; edge [fontname="Arial", fontsize=9];

}

Figure 2: A tiered workflow for the in vitro toxicological evaluation of nitroindole derivatives.

Concluding Remarks and Future Directions

The toxicological landscape of nitroindole derivatives is complex and highly dependent on their substitution patterns. While 5-nitroindoles have been more extensively studied, revealing potent cytotoxic and, in some cases, mutagenic properties, significant data gaps remain for other isomers like 3-methyl-2-nitro-1H-indole.

Key Takeaways for the Researcher:

  • Metabolic Activation is Key: The toxicity of nitroindoles is inextricably linked to the reductive metabolism of the nitro group and potentially the oxidative metabolism of the indole ring itself. Assays incorporating metabolic activation systems (e.g., S9 fraction) are essential.

  • Structure-Toxicity Relationship: The position of the nitro group significantly impacts biological activity. The available data suggests that the 5-nitro position confers potent bioactivity, but this may be accompanied by toxicity concerns.

  • A Multi-Assay Approach is Necessary: A single assay is insufficient to characterize the toxicological profile. A combination of cytotoxicity, genotoxicity, and mechanistic assays (e.g., ROS production) is required for a comprehensive safety assessment.

Future research should focus on systematic, head-to-head comparative studies of nitroindole isomers to delineate clear structure-toxicity relationships. Investigating the metabolic pathways of less-studied derivatives, such as 3-methyl-2-nitro-1H-indole, will be crucial in predicting their toxic potential and guiding the design of safer, more effective therapeutic agents.

References

  • Karali, N., Gürsoy, A., Kandemirli, F., Shvets, N., Kaynak, F. B., & Ozbey, S. (2002). Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. European Journal of Medicinal Chemistry, 37(11), 927-934. [Link]

  • Biava, M., Fioravanti, R., Porretta, G. C., Santeusanio, S., & Villa, A. (1996). Synthesis of a series of 5-nitro-(benzimidazoles and indoles) as novel antimycotics and evaluation as genotoxins in the Ames test. Il Farmaco, 51(5), 351-357. [Link]

  • Singh, I., Kumar, A., Sharma, S., Kumar, A., & Schols, D. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667–1679. [Link]

  • Singh, I., Kumar, A., Sharma, S., Kumar, A., & Schols, D. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Toxicology Services. Retrieved March 31, 2026, from [Link]

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved March 31, 2026, from [Link]

  • Moreno, S. N. (1988). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Memórias do Instituto Oswaldo Cruz, 83, 199-208. [Link]

  • Moreno, S. N., Mason, R. P., & Docampo, R. (1984). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Journal of Biological Chemistry, 259(13), 8252-8259. [Link]

  • Nichols, W. K., Mehta, R., Skordos, K., Macé, K., Pfeifer, A. M., Carr, B. A., Minko, T., Burchiel, S. W., & Yost, G. S. (2003). 3-methylindole-induced toxicity to human bronchial epithelial cell lines. Toxicological Sciences, 71(2), 229-236. [Link]

  • Singh, I., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Semantic Scholar. [Link]

  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing. Retrieved March 31, 2026, from [Link]

  • Singh, I., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-nitro-1H-indole - Hazard Genotoxicity. CompTox Chemicals Dashboard. [Link]

  • Toropov, A. A., Toropova, A. P., Benfenati, E., & Gini, G. (2019). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 20(23), 5993. [Link]

  • Tudor, C., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]

  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 114(3), 217-267. [Link]

  • Klaassen, C. D. (Ed.). (2013). Casarett & Doull's Essentials of Toxicology, 2e. McGraw-Hill Education. [Link]

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

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Comparative

A Senior Scientist's Guide to the Validation of a 3-Methyl-2-Nitro-1H-Indole Analytical Standard for Quality Control

For professionals in drug development and manufacturing, the adage "you can't control what you can't measure" is a foundational principle. The rigorous quality control (QC) of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and manufacturing, the adage "you can't control what you can't measure" is a foundational principle. The rigorous quality control (QC) of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable, ensuring the safety and efficacy of the final drug product. This guide addresses a common challenge in pharmaceutical analysis: the need to quantify a process-related impurity or intermediate, such as 3-methyl-2-nitro-1H-indole, for which no commercial reference standard exists.

This document provides an in-depth, experience-driven walkthrough for the synthesis, characterization, and comprehensive validation of an in-house 3-methyl-2-nitro-1H-indole analytical standard. We will move beyond a simple checklist of validation parameters, focusing instead on the scientific rationale behind our choices and establishing a self-validating system that aligns with global regulatory expectations. The objective is to create a well-characterized standard and a validated analytical procedure that is demonstrably "fit for purpose," as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Part 1: The Imperative for an In-House Standard

3-Methyl-2-nitro-1H-indole is a nitroaromatic indole derivative. Such molecules can appear as byproducts or intermediates in complex API syntheses.[4] The nitration of indole scaffolds is a common synthetic step, but can sometimes lead to undesired isomers or related substances that must be monitored and controlled.[4][5] Without a commercially available, pharmacopeia-grade standard, we must create our own. This process involves two critical phases: first, the unambiguous synthesis and structural confirmation of the compound, and second, the development and validation of a precise and accurate analytical method for its routine quantification.

Part 2: Synthesis and Structural Elucidation

Before any analytical method can be validated, the identity and purity of the reference standard itself must be unequivocally established.

Plausible Synthetic Approach

A logical approach to synthesizing 3-methyl-2-nitro-1H-indole involves the direct nitration of 3-methylindole (skatole). However, the indole nucleus is sensitive to harsh acidic conditions, which can lead to polymerization.[4] Therefore, a non-acidic nitrating agent, such as benzoyl nitrate, is often employed to achieve controlled nitration, preferentially at the C2 position when the C3 position is blocked.[4]

Structural Characterization Protocol

The synthesized material must be purified, typically by column chromatography, and then subjected to a battery of spectroscopic analyses to confirm its structure and assess its purity.

Step-by-Step Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Acquire the proton NMR spectrum. Expect to see distinct signals for the aromatic protons on the benzene ring, the N-H proton, and a singlet for the C3-methyl group. The electron-withdrawing effect of the nitro group at C2 will influence the chemical shifts of adjacent protons.

    • ¹³C NMR: The carbon spectrum should account for all nine carbon atoms. The C2 carbon, being directly attached to the nitro group, will be significantly deshielded and appear at a characteristic downfield shift.

  • Mass Spectrometry (MS):

    • Utilize a high-resolution mass spectrometer (HRMS) to determine the exact mass of the molecular ion. This should correspond to the calculated molecular weight of C₉H₈N₂O₂ (176.175 g/mol ).[6] The fragmentation pattern can provide further structural confirmation, often showing the loss of the nitro group (NO₂).[5]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum serves as a crucial fingerprint. Look for strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹).[5] Also, confirm the presence of N-H and aromatic C-H stretching vibrations.

  • Purity Assessment (Preliminary):

    • A preliminary purity assessment can be made using a generic gradient HPLC-UV method and by calculating the purity via ¹H NMR (qNMR), if an appropriate internal standard is used. The goal is to establish a purity value of >99.5% for the material to serve as a primary standard.

Only once the synthesized material is confirmed for its identity and high purity can it be used to develop and validate a quantitative QC method.

Part 3: QC Method Development and Validation Strategy

For the quantification of nitroaromatic compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is a robust, reliable, and widely available technique, making it the workhorse for this type of analysis.[7][8]

Our validation strategy is designed to rigorously test the analytical procedure's performance against the criteria laid out in the ICH Q2(R1) guideline.[1][2]

Validation_Workflow cluster_dev Method Development cluster_outcome Outcome Dev HPLC Method Development Specificity Specificity (Forced Degradation) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness LOQ->Robustness ValidatedMethod Validated QC Method Fit for Purpose Robustness->ValidatedMethod

Caption: Workflow for analytical method validation based on ICH Q2 guidelines.

Experimental Protocols for HPLC-UV Method Validation

The following protocols describe the steps to validate an HPLC method for the quantification of 3-methyl-2-nitro-1H-indole.

A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Protocol:

    • Prepare solutions of a blank (diluent), the 3-methyl-2-nitro-1H-indole standard, and a sample matrix spiked with the standard.

    • Inject each and record the chromatograms. The blank should show no interfering peaks at the retention time of the analyte.

    • Forced Degradation: Subject the standard solution to stress conditions:

      • Acidic: 0.1 M HCl at 60°C for 4 hours.

      • Basic: 0.1 M NaOH at 60°C for 2 hours.

      • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 80°C for 48 hours.

      • Photolytic: Expose solution to UV light (254 nm) for 24 hours.

    • Inject the stressed samples. The method is specific if the main analyte peak is resolved from all degradation product peaks (resolution > 1.5).

B. Linearity and Range Linearity demonstrates that the results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which this proportionality is maintained with acceptable accuracy and precision.[9]

  • Protocol:

    • Prepare a stock solution of the in-house standard.

    • Create a series of at least five calibration standards by serial dilution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5, 5, 10, 15, 25 µg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

C. Accuracy Accuracy is the closeness of the test results to the true value. It is assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.[1]

  • Protocol:

    • Prepare a placebo (blank sample matrix).

    • Spike the placebo with the in-house standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate (total of 9 samples).

    • Analyze the samples and calculate the percentage recovery for each.

D. Precision Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six individual samples at 100% of the target concentration.

      • Analyze them on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both studies and calculate the overall %RSD.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD) The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated.[9]

  • Protocol (Signal-to-Noise Approach):

    • Prepare a series of progressively more dilute solutions of the standard.

    • Inject them and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the LOQ by preparing and analyzing six samples at this concentration and demonstrating acceptable precision (%RSD).

Part 4: Data Analysis and Performance Comparison

The data generated from the validation experiments must be analyzed against pre-defined acceptance criteria, which are typically derived from regulatory guidelines and internal standard operating procedures.

Comparative Data Summary
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Analyte peak resolved from all degradant/placebo peaks (Resolution > 1.5)All peaks resolved (Min. Resolution = 2.1)Pass
Linearity (Range: 0.5-25 µg/mL) Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0% recovery99.2% - 101.5%Pass
Precision - Repeatability %RSD ≤ 2.0%0.85%Pass
Precision - Intermediate %RSD ≤ 3.0%1.35%Pass
Limit of Quantitation (LOQ) S/N ≥ 10; Precision (%RSD) ≤ 10% at LOQ0.5 µg/mL (S/N=11, %RSD=4.5%)Pass

This table provides a clear, objective comparison of the method's performance against established scientific standards. The successful outcome validates both the in-house analytical standard and the HPLC method for its intended purpose: the quality control of 3-methyl-2-nitro-1H-indole.

Conclusion: Establishing a Foundation of Trust

This guide has detailed the necessary, scientifically-grounded steps to create and validate an analytical standard for 3-methyl-2-nitro-1H-indole in the absence of a commercial alternative. By first ensuring the unambiguous identity and purity of an in-house standard and then rigorously validating an analytical method according to ICH guidelines, we establish a self-validating system. This process ensures that the data generated during routine quality control are reliable, reproducible, and defensible. For researchers and drug development professionals, this meticulous approach is fundamental to maintaining the integrity of the development lifecycle and guaranteeing the quality of the final pharmaceutical product.

References

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  • MDPI. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]

  • Zhang, J., et al. (2012). 3-(2-Methyl-2-nitropropyl)-1H-indole. Acta Crystallographica Section E, 68(Pt 7), o1758. [Link]

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  • Google Patents. (2015). WO2015184229A1 - Process to prepare 3-methyl-2-nitrobenzoic acid by air oxidation.
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  • ACS Omega. (2025). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Publications. [Link]

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  • ResearchGate. (2017). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. ResearchGate. [Link]

  • Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Natural Plant Resources. [Link]

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Sources

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-2-nitro-1H-indole
Reactant of Route 2
3-methyl-2-nitro-1H-indole
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